molecular formula C14H14O4 B566058 (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one CAS No. 62378-65-8

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

Cat. No.: B566058
CAS No.: 62378-65-8
M. Wt: 246.262
InChI Key: FWTANFWOUZTKOF-QPJJXVBHSA-N
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Description

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyran ring fused with a hydroxy group and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyran precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.

Uniqueness

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is unique due to its specific chemical structure, which combines a pyran ring with a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, commonly referred to as a type of kawapyrones, is a compound derived from the Fijian plant Piper methysticum, known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following structural formula:

C15H14O4\text{C}_{15}\text{H}_{14}\text{O}_4

This structure features a pyran ring with hydroxyl and methoxy substituents that contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its role as an antioxidant .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition suggests that it may be beneficial in treating conditions characterized by inflammation, such as arthritis and other inflammatory disorders .

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal activities of this compound. It has been tested against various gram-positive and gram-negative bacterial strains, showing promising results. For instance, in vitro assays indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study published in 2023 evaluated the antioxidant capacity of various kawapyrones, including this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of this compound. It was found to reduce prostaglandin E2 levels in macrophages stimulated with lipopolysaccharide (LPS), indicating a downregulation of inflammatory mediators .
  • Antimicrobial Efficacy : A comprehensive analysis assessed the antimicrobial properties of several derivatives of kawapyrones. The study revealed that this compound exhibited notable activity against Candida albicans, with an MIC value comparable to standard antifungal agents .

Data Summary Table

Biological ActivityEffectivenessReference
AntioxidantHigh
Anti-inflammatoryModerate
AntibacterialHigh
AntifungalModerate

Properties

IUPAC Name

4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTANFWOUZTKOF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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